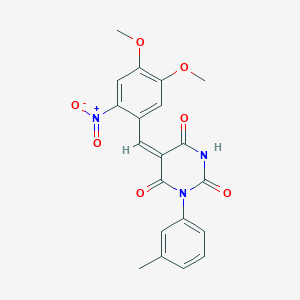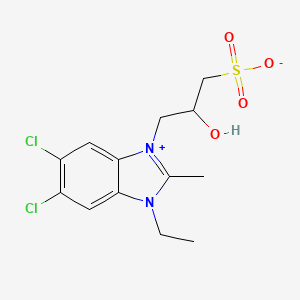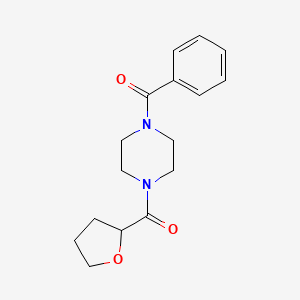![molecular formula C15H16N2O3S B5228557 3-[(ethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5228557.png)
3-[(ethylamino)sulfonyl]-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(ethylamino)sulfonyl]-N-phenylbenzamide, also known as EPNB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has shown promising results in various fields of study.
作用机制
The mechanism of action of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells. CA IX plays a crucial role in maintaining the pH balance of cancer cells, and its inhibition leads to a decrease in cancer cell growth and proliferation. 3-[(ethylamino)sulfonyl]-N-phenylbenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation.
Biochemical and Physiological Effects:
3-[(ethylamino)sulfonyl]-N-phenylbenzamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of lactate and glucose in cancer cells, leading to a decrease in cancer cell growth. 3-[(ethylamino)sulfonyl]-N-phenylbenzamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 3-[(ethylamino)sulfonyl]-N-phenylbenzamide has been shown to decrease the levels of pro-inflammatory cytokines, leading to a decrease in inflammation.
实验室实验的优点和局限性
One of the major advantages of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide is its ability to inhibit CA IX, which is overexpressed in many cancer cells. This makes 3-[(ethylamino)sulfonyl]-N-phenylbenzamide a promising candidate for the development of cancer therapeutics. However, 3-[(ethylamino)sulfonyl]-N-phenylbenzamide has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
未来方向
There are several future directions for the study of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide. One of the areas of research is the development of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide-based cancer therapeutics. Another area of research is the study of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide in combination with other drugs to enhance its efficacy. Furthermore, the study of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide in other diseases such as inflammation and neurodegenerative diseases is an area of interest. Additionally, the development of more stable and soluble forms of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide can enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, 3-[(ethylamino)sulfonyl]-N-phenylbenzamide is a promising chemical compound that has shown potential in various fields of study. Its ability to inhibit CA IX and COX-2 makes it a promising candidate for the development of cancer therapeutics and anti-inflammatory drugs. However, its limitations in terms of solubility and stability need to be addressed to enhance its efficacy in lab experiments. The future directions for the study of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide are vast, and further research can lead to the development of novel therapeutic agents.
合成方法
3-[(ethylamino)sulfonyl]-N-phenylbenzamide can be synthesized through a multistep process involving the reaction of 3-nitrobenzoic acid with thionyl chloride, followed by the reaction with ethylamine and sodium sulfite. The final step involves the reaction with N-phenyl anthranilic acid to obtain 3-[(ethylamino)sulfonyl]-N-phenylbenzamide in a pure form.
科学研究应用
3-[(ethylamino)sulfonyl]-N-phenylbenzamide has been extensively used in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. 3-[(ethylamino)sulfonyl]-N-phenylbenzamide has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
3-(ethylsulfamoyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-16-21(19,20)14-10-6-7-12(11-14)15(18)17-13-8-4-3-5-9-13/h3-11,16H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSATVUEOWJEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate](/img/structure/B5228500.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5228508.png)
![3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5228511.png)
![1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5228521.png)
![6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline](/img/structure/B5228533.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5228538.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5228556.png)
![3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione](/img/structure/B5228563.png)

![ethyl 2-(1-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}ethylidene)-4-pentenoate](/img/structure/B5228574.png)

![6-(2-fluorophenyl)-5-(4-isopropylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5228580.png)